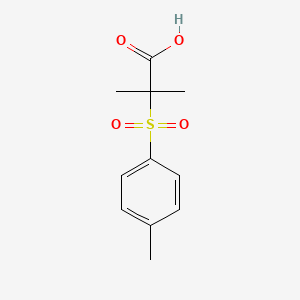

2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid

Beschreibung

2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid is a branched propanoic acid derivative featuring a 4-methylbenzenesulfonyl group attached to the α-carbon. The sulfonyl moiety imparts strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid group (estimated pKa ~3–4) compared to non-sulfonyl analogs. The 4-methyl substituent on the benzene ring contributes to lipophilicity, balancing solubility in polar solvents like acetonitrile or methanol .

Eigenschaften

IUPAC Name |

2-methyl-2-(4-methylphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-8-4-6-9(7-5-8)16(14,15)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEUCCWBGTUXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid typically involves the sulfonation of 2-methylpropanoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides or thiols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid ()

- Substituent : 4-Nitrophenylsulfanyl (thioether with nitro group).

- Key Differences: The sulfanyl (S–) group is less electron-withdrawing than sulfonyl (SO₂), resulting in weaker acidity (higher pKa).

- Physicochemical Properties : Forms O–H···O hydrogen-bonded dimers in the crystal lattice, stabilizing the structure .

tert-Butyl 2-methyl-2-(4-methylbenzoyl)-propanoate ()

- Substituent : 4-Methylbenzoyl (carbonyl group).

- Key Differences : The carbonyl group is moderately electron-withdrawing, but the ester (tert-butyl) reduces acidity significantly compared to the carboxylic acid.

- Synthesis : Prepared via esterification, highlighting divergent synthetic routes for sulfonyl vs. carbonyl derivatives .

2-(4-Cyclopropanecarbonylphenyl)-2-methylpropanoic acid ()

- Substituent : Cyclopropanecarbonyl (strained ketone).

- Key Differences : The cyclopropane ring introduces steric strain and conformational rigidity. The ketone group is less acidic than sulfonyl, reducing water solubility.

- Applications: Potential use in drug intermediates, leveraging strain for selective reactivity .

2-Acrylamido-2-methylpropanesulfonic acid (AMPS) ()

- Substituent : Sulfonic acid (–SO₃H) and acrylamido groups.

- Key Differences : Sulfonic acid is a stronger acid (pKa ~1) than carboxylic acid, enabling ionic interactions in aqueous environments. The acrylamido group allows polymerization, making AMPS suitable for surfactants and hydrogels .

Physicochemical Properties Comparison

Biologische Aktivität

2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a propanoic acid backbone, which is known to enhance its solubility and reactivity. The molecular formula is , and it has a molecular weight of approximately 258.29 g/mol.

The biological activity of 2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. It is believed to interact with:

- Enzymatic Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase , which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits in conditions like Alzheimer's disease .

- Receptor Binding : The sulfonamide moiety may facilitate binding to various receptors, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Properties

Research indicates that 2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL against Gram-positive bacteria, indicating potent antibacterial properties .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, particularly in models of rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the inhibition of pro-inflammatory cytokines, leading to decreased inflammatory responses .

Neuroprotective Activity

In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to modulate reactive oxygen species (ROS) production, which is crucial in neurodegenerative diseases .

Case Studies

- Cognitive Enhancement : A study involving animal models demonstrated that administration of 2-Methyl-2-(4-methylbenzenesulfonyl)propanoic acid led to improved memory retention and cognitive function, likely due to its acetylcholinesterase inhibitory action .

- Anti-inflammatory Research : Clinical trials investigating the efficacy of this compound in patients with rheumatoid arthritis showed significant reductions in joint swelling and pain scores compared to placebo groups .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2-(4-methylbenzenesulfonyl)propanoic acid, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a pre-functionalized propanoic acid derivative. For example, analogous compounds (e.g., 2-methyl-2-(4-oxocyclohexyl)propanoic acid) are synthesized via multi-step reactions, including nucleophilic substitution with benzyl bromide in acetonitrile/chloroform, followed by fluorination using Deoxo-Fluor . Optimization includes solvent selection (e.g., chloroform for improved solubility), controlled stoichiometry of reagents, and purification via flash column chromatography (FCC) to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical .

Q. How is the structural integrity of 2-methyl-2-(4-methylbenzenesulfonyl)propanoic acid confirmed post-synthesis?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., sulfonyl and methyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHOS, theoretical MW 226.07) .

- Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3000 cm) functional groups .

Q. What purification strategies are effective for isolating 2-methyl-2-(4-methylbenzenesulfonyl)propanoic acid from reaction byproducts?

- Methodological Answer : Common methods include:

- Crystallization : Using ethanol/water mixtures to exploit solubility differences.

- Distillation : For intermediates with distinct boiling points.

- Chromatography : FCC with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. For example, in fluorination reactions (e.g., using Deoxo-Fluor), the sulfonyl group stabilizes transition states, facilitating C-F bond formation. Kinetic studies via F NMR or computational modeling (DFT) can elucidate mechanistic pathways .

Q. What advanced analytical techniques resolve stereochemical ambiguities in derivatives of 2-methyl-2-(4-methylbenzenesulfonyl)propanoic acid?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration, as demonstrated for structurally related compounds (e.g., tert-butyl 2-methyl-2-(4-methylphenyl)propanoate) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Q. How can this compound serve as a precursor in polymer chemistry, such as in RAFT polymerization?

- Methodological Answer : Derivatives like 2-methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propanoic acid are used as chain-transfer agents (CTAs) in RAFT. The sulfonyl group stabilizes radical intermediates, enabling controlled polymer molecular weight. Methodology includes:

- Kinetic Studies : Monitoring polymerization via GPC to assess dispersity (Đ < 1.2).

- End-group Analysis : MALDI-TOF MS to confirm CTA incorporation .

Q. What are the stability profiles of 2-methyl-2-(4-methylbenzenesulfonyl)propanoic acid under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, analyzed via HPLC for degradation products. The sulfonyl group may hydrolyze under strongly acidic/basic conditions, forming benzenesulfonic acid derivatives .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variability often arises from:

- Impurity Profiles : Use impurity standards (e.g., EP-grade reference materials) to identify byproducts .

- Reagent Quality : Ensure anhydrous solvents and fresh catalysts (e.g., AlCl for Friedel-Crafts reactions) .

- Reproducibility : Detailed reaction logs (time, temperature, agitation) to isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.